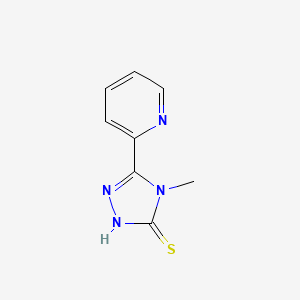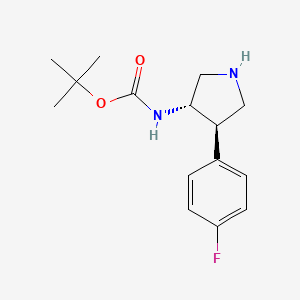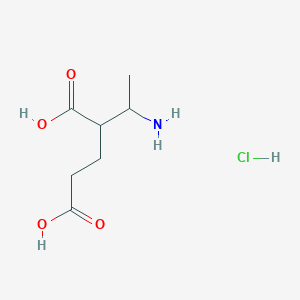
2-(1-Aminoethyl)pentanedioic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminoethyl)pentanedioic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4 . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 chlorine atom . The molecular weight of the compound is 211.64 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- 2-Amino-5-phenylpentanoic acid, a derivative of 2-(1-Aminoethyl)pentanedioic acid, has been studied for its chemical properties and synthesis methods. It's a constituent amino acid in AM-toxins and can be synthesized through various chemical procedures, indicating its utility in organic chemistry and pharmaceutical applications (Shimohigashi, Lee, & Izumiya, 1976).
Inhibition of Enzymatic Activity
- The compound has been investigated for its potential as an inhibitor of specific enzymes. For instance, benzylamides of pentanedioic acid, closely related to 2-(1-Aminoethyl)pentanedioic acid, have been identified as inhibitors of the enzyme 11beta-hydroxysteroid dehydrogenase type 1, which plays a significant role in steroid hormone regulation (Roche et al., 2009).
Discovery of Natural Products
- Research has discovered new natural products related to this compound. For instance, 2-(1-Methylethylidene)pentanedioic acid was isolated as a novel natural product from marine fungal isolate Acremonium sp., highlighting its presence in natural environments and potential bioactive properties (Abdel-Lateff et al., 2002).
Drug Delivery and Pharmacokinetics
- Studies on 2-(phosphonomethyl)-pentanedioic acid (2-PMPA), structurally similar to 2-(1-Aminoethyl)pentanedioic acid, focus on enhancing its oral bioavailability for clinical applications. This research is crucial for the development of drugs that require improved absorption and bioavailability (Dash et al., 2019).
Imaging and Diagnostic Applications
- Derivatives of 2-(1-Aminoethyl)pentanedioic acid have been explored in the field of imaging and diagnostics. For example, a derivative was synthesized and evaluated as a potential imaging agent for prostate-specific membrane antigen in prostate cancer, demonstrating its application in cancer diagnosis and research (Chen et al., 2011).
Antineoplastic Activity
- Compounds structurally related to 2-(1-Aminoethyl)pentanedioic acid have been synthesized and evaluated for their antineoplastic (anti-cancer) activity, indicating potential therapeutic applications in cancer treatment (Dutta, Ray, & Nagarajan, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-aminoethyl)pentanedioic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-4(8)5(7(11)12)2-3-6(9)10;/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYFZSBRNLGHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCC(=O)O)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2447316.png)
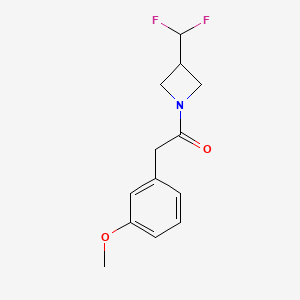
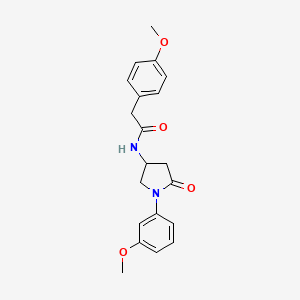
![4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2447320.png)
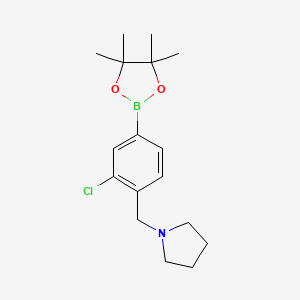
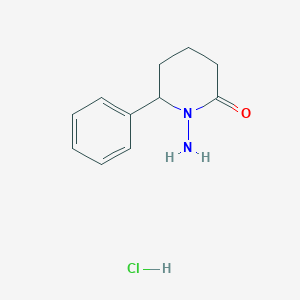
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2447328.png)
![4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2447329.png)
